methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a sophisticated organic compound that has captured the interest of chemists and researchers for its unique structure and properties. This compound features a thiophene core substituted with a methyl ester group, a sulfonyl group, and a complex pyrazolo[1,5-a]pyrazine moiety, which all contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
methyl 3-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-13(4-7-23-14)24(20,21)17-5-6-18-11(9-17)8-12(16-18)10-2-3-10/h4,7-8,10H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHDMFDGPOKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed synthetic route for this compound involves the following key steps:
Formation of the pyrazolo[1,5-a]pyrazine ring system: : This can be achieved by cyclizing a suitably substituted pyrazole with a diaminopyrazine derivative under acidic or basic conditions.
Thiophene functionalization: : The thiophene core is typically functionalized via electrophilic aromatic substitution reactions to introduce the methyl ester group and the sulfonyl group.
Final coupling: : The cyclopropyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods are generally scaled-up versions of laboratory synthesis, with optimizations to improve yield, purity, and cost-effectiveness. These methods might involve:
Batch or continuous flow processes: : Depending on the desired scale of production.
Catalytic methods: : To enhance reaction efficiency and selectivity.
Purification techniques: : Such as recrystallization or chromatography to ensure high-purity final products.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. This reaction is critical for generating intermediates in further modifications:
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Conditions : Aqueous LiOH at elevated temperatures (60–80°C).
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Applications : Used to prepare carboxylic acid intermediates for amide coupling (e.g., synthesis of β-amidomethyl vinyl sulfones) .
Sulfonamide Group Reactivity
The sulfonyl moiety participates in nucleophilic substitutions and coordination chemistry:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Nucleophilic displacement | Amines or thiols, DIPEA/DMF | Sulfonamide or thioether derivatives | |
| Metal coordination | Transition metal salts (Cu²⁺) | Stable metal complexes |
This group’s electron-withdrawing nature enhances electrophilic reactivity in adjacent positions .
Pyrazole Ring Modifications
The pyrazolo[1,5-a]pyrazine system undergoes regioselective functionalization:
3.1. Electrophilic Aromatic Substitution
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Nitration : Yields 4-nitro derivatives using HNO₃/H₂SO₄ at 0°C.
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Halogenation : Bromine in acetic acid produces 4-bromo analogs.
3.2. Reductive Alkylation
Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyrazine ring to a tetrahydropyrazine derivative.
Cyclopropane Ring Reactions
The cyclopropyl group exhibits strain-driven reactivity:
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Ring-opening : Occurs with strong acids (HCl/H₂O) to form 1,3-dichloropropane derivatives.
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Radical addition : Reacts with bromotrichloromethane under UV light to yield dibrominated products.
Thiophene Functionalization
The thiophene ring participates in electrophilic substitutions:
| Position | Reactant | Product | Conditions |
|---|---|---|---|
| 5 | Br₂ in CHCl₃ | 5-bromo-thiophene | RT, 2 hr |
| 4 | HNO₃ (fuming) | 4-nitro-thiophene | 50°C, 6 hr |
Amide Coupling
The carboxylic acid (post-ester hydrolysis) couples with amines via TBTU/HATU-mediated reactions:
Intramolecular Cyclization
Under acidic conditions, the compound forms a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one via cyclization :
Oxidation/Reduction Pathways
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Oxidation : MnO₂ oxidizes the dihydropyrazine ring to a pyrazine system.
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Reduction : NaBH₄ selectively reduces the vinyl sulfone group to a thioether.
Suzuki Cross-Coupling
The brominated pyrazole/thiophene derivatives undergo palladium-catalyzed coupling:
Thermal Stability
Decomposition occurs above 250°C via sulfonyl group elimination, forming SO₂ and a pyrazolo-thiophene residue.
This compound’s multifunctional architecture enables diverse synthetic applications in medicinal chemistry, particularly for developing covalent protease inhibitors . Experimental protocols emphasize strict control of pH, temperature, and catalysts to avoid undesired side reactions like intramolecular cyclization .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 289.36 g/mol. Its structure features a thiophene ring, which is known for its significant biological activity, and a dihydropyrazolo moiety that contributes to its pharmacological properties.
Structural Formula
The structural representation can be summarized as follows:
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). Compounds with similar structures have shown promising results in inhibiting viral replication while maintaining low cytotoxicity levels. For instance, specific isomers have demonstrated enhanced antiviral efficacy compared to their counterparts .
Neuropharmacology
The compound has been identified as a potential modulator of metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric disorders, including depression and schizophrenia. The modulation of these receptors suggests therapeutic possibilities for treating such conditions through allosteric mechanisms .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo derivatives. Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The compound's mechanism involves the disruption of cancer cell signaling pathways.
Material Science
In addition to biological applications, the compound's unique chemical structure allows for potential uses in material science. Its photophysical properties make it suitable for developing organic light-emitting diodes (OLEDs) and other electronic materials .
Case Study 1: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral activity of this compound against HBV. Results indicated that certain derivatives showed high potency with minimal cytotoxic effects, making them promising candidates for further development as antiviral agents.
Case Study 2: Neuropharmacological Modulation
In a study focusing on mGluR modulation, several derivatives were synthesized and tested. The findings suggested that these compounds could significantly alter receptor activity, indicating their potential use in treating neuropsychiatric disorders.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action for methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves:
Molecular targets: : It may interact with specific enzymes or receptors, altering their function.
Pathways: : Can modulate biochemical pathways by inhibiting or activating key proteins.
Comparison with Similar Compounds
Comparing this compound with similar molecules highlights its unique features:
Similar compounds: : Include other thiophene-based molecules with ester or sulfonyl substituents.
Uniqueness: : Lies in its specific substitution pattern and the presence of the cyclopropyl and pyrazolo[1,5-a]pyrazine moieties.
Biological Activity
Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate (CAS No. 2034418-96-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features a thiophene ring, a cyclopropyl group, and a pyrazolo[1,5-a]pyrazin moiety, which contribute to its diverse biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with this compound. A study screened various pyrazolo compounds for their ability to inhibit cancer cell growth. The results indicated significant growth inhibition in cancer cell lines such as MDA-MB-231 (human breast cancer) when treated with synthesized derivatives of pyrazolo[1,5-a]pyrimidines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Pyrazolo[1,5-a]pyrimidines | MDA-MB-231 | 10 |
Antituberculosis Activity
Another area of interest is the compound's potential as an antitubercular agent. A related study identified pyrazolo[1,5-a]pyrimidin derivatives through high-throughput screening as candidates for combating Mycobacterium tuberculosis. The mechanism of action was distinct from traditional antituberculosis agents, indicating a novel pathway that could be exploited in drug development .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds may trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A library of pyrazolo compounds was synthesized and tested for anticancer activity using MTT assays. The results indicated that certain substitutions on the pyrazolo ring significantly enhanced potency against various cancer cell lines .
- Antituberculosis Screening : Research focused on the antitubercular properties revealed that specific analogs exhibited low cytotoxicity while maintaining effective action against M. tuberculosis, suggesting a promising therapeutic profile .
Q & A
Basic: What synthetic strategies are commonly employed for preparing methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Cyclopropane introduction : Cyclopropane groups are often introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates .
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides under basic conditions (e.g., pyridine or DMAP), requiring precise stoichiometry to avoid over-sulfonation .
- Thiophene-carboxylate coupling : The thiophene-2-carboxylate moiety is typically attached via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using /-NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, triclinic crystal systems (space group ) with unit cell parameters have been reported for analogous pyrazolo-pyrazine derivatives .
- Spectroscopy : -NMR detects proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm), while -NMR (if applicable) confirms fluorinated substituents .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Solubility in DMSO or DMF is critical for accurate analysis .
Advanced: How can reaction conditions be optimized for sulfonylation to minimize byproducts?
Answer:
Sulfonylation efficiency depends on:
- Temperature control : Reactions conducted at 0–5°C reduce side reactions (e.g., sulfonic acid formation) .
- Base selection : DMAP or triethylamine in anhydrous dichloromethane improves sulfonyl chloride activation .
- Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine precursor minimizes excess reagent, as excess sulfonyl chloride can hydrolyze to sulfonic acids .
Troubleshooting : Byproducts are identified via LC-MS and mitigated using flash chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors). Docking scores (ΔG ≤ −8 kcal/mol suggest strong binding) guide experimental validation .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the sulfonyl group’s electron-withdrawing nature reduces HOMO energy, influencing nucleophilic attack susceptibility .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD ≤ 2 Å indicates stable binding) .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., cyclopropyl vs. tert-butyl) drastically alter bioactivity. For example, cyclopropyl groups enhance metabolic stability but reduce solubility .
- Assay variability : Standardize protocols (e.g., IC determination via fluorescence polarization vs. radiometric assays) .
- Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity, cellular assays for functional activity) .
Advanced: What strategies improve solubility and stability for in vivo studies?
Answer:
- Prodrug design : Esterification of the carboxylate group (e.g., ethyl to methyl ester) enhances membrane permeability .
- Co-solvents : Use 10% DMSO/90% PEG-300 for intravenous administration .
- Crystalline form screening : Polymorphs with higher lattice energy (e.g., Form I vs. Form II) improve shelf-life. Stability studies (40°C/75% RH for 4 weeks) confirm degradation resistance .
Advanced: How are substituents on the pyrazolo-pyrazine core tailored for target selectivity?
Answer:
- Electron-withdrawing groups (EWGs) : Sulfonyl groups increase kinase inhibition by stabilizing charge-transfer interactions with ATP-binding pockets .
- Steric effects : Bulky substituents (e.g., 2-cyclopropyl) block off-target binding pockets. Computational fragment-based design identifies optimal substituent size/shape .
- Bioisosteric replacement : Replace thiophene with furan (lower logP) or pyridine (improved π-stacking) to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
